![molecular formula C12H10N4O2 B12553744 3-Nitro-4-[(E)-phenyldiazenyl]aniline CAS No. 142204-98-6](/img/structure/B12553744.png)
3-Nitro-4-[(E)-phenyldiazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-[(E)-phenyldiazenyl]aniline is an organic compound that features both nitro and azo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(E)-phenyldiazenyl]aniline typically involves a multi-step process starting from aniline. The key steps include nitration, diazotization, and azo coupling reactions.
Nitration: Aniline is first protected by converting it to acetanilide to prevent the amino group from reacting under acidic conditions.
Diazotization: The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is subsequently coupled with aniline or its derivatives to form the azo compound, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and diazotization processes to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
3-Nitro-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common reagents used in these reactions include hydrogen, sodium dithionite, and various oxidizing agents like potassium permanganate and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Nitro-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo linkage can also participate in redox reactions, affecting cellular redox balance and enzyme activities .
Comparaison Avec Des Composés Similaires
3-Nitro-4-[(E)-phenyldiazenyl]aniline can be compared with other nitroaniline and azo compounds:
4-Nitroaniline: Similar in structure but lacks the azo linkage, making it less versatile in dye applications.
2-Nitroaniline: Has the nitro group at the ortho position, leading to different reactivity and applications.
4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of nitro and azo functionalities, making it highly valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
142204-98-6 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-9-6-7-11(12(8-9)16(17)18)15-14-10-4-2-1-3-5-10/h1-8H,13H2 |
Clé InChI |
XVKJGTCSJZCPRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



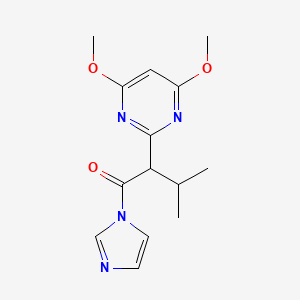
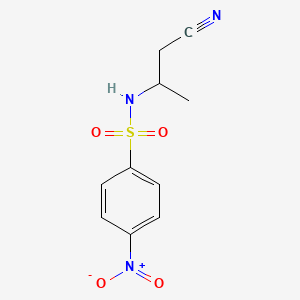
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
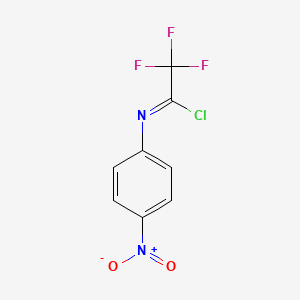
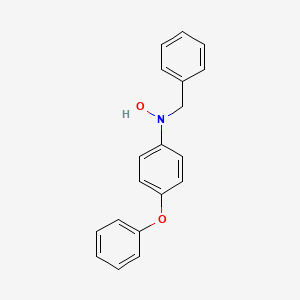
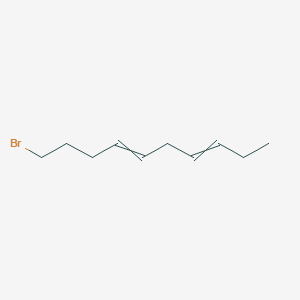
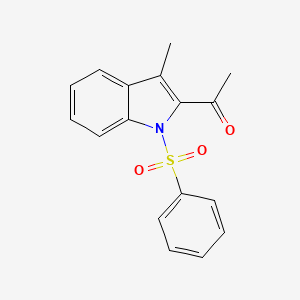
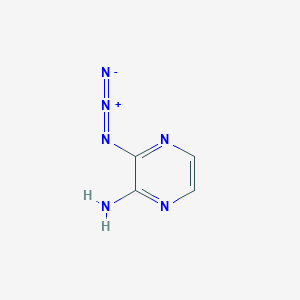
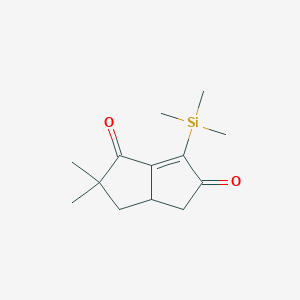
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)


